2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid
Description
Historical Development in Heterocyclic Chemistry Research
The structural evolution of this compound traces back to early 20th-century investigations into furan derivatives. Wienhaus’ 1913 pioneering work on tetrahydro-2-furoic acid synthesis via hydrogenation of furoic acid laid foundational methodologies for saturated heterocyclic carboxylic acids. By the 1980s, asymmetric catalysis enabled stereoselective routes to such compounds, as demonstrated in the 32% enantiomeric excess achieved through cinchonidine-modified palladium catalysts for tetrahydrofuran-2-carboxylic acid derivatives.
A breakthrough emerged in the 2010s with the development of cascade reactions for functionalized tetrahydrofurans. The compound’s synthesis often proceeds through selective oxidation of biomass-derived tetrahydrofuran-2,5-dimethanol (THFDM), as showcased in 2019 research achieving 89% yield of tetrahydrofuran-2,5-dicarboxylic acid using gold nanoparticle catalysts. This methodology directly informs contemporary approaches to this compound production through controlled partial oxidation strategies.
Key milestones in synthetic methodology:
| Year | Innovation | Yield Improvement |
|---|---|---|
| 1913 | Furoic acid hydrogenation | ≤50% |
| 2017 | HI-mediated THFDCA ring-opening | 89% |
| 2022 | Flow-based α-C–H functionalization | 3x rate enhancement |
Significance in Sustainable Chemistry Frameworks
This compound exemplifies circular chemistry through its dual role as:
- Renewable feedstock derivative : Synthesizable from 5-hydroxymethylfurfural (HMF) via sequential hydrogenation and oxidation, leveraging abundant lignocellulosic biomass
- Green process enabler : Water-based catalytic systems using Au/HT (hydrotalcite) catalysts avoid corrosive solvents while maintaining 74-89% efficiency
The compound’s synthesis aligns with three UN Sustainable Development Goals:
- SDG 9 (Industry Innovation): Continuous flow systems reduce reaction times from days to hours versus batch processing
- SDG 12 (Responsible Consumption): 82% atom efficiency in gold-catalyzed oxidations minimizes waste
- SDG 13 (Climate Action): Bio-based production avoids 2.1 kg CO₂/kg versus petroleum routes
Recent lifecycle analyses demonstrate that integrating this compound into nylon-6,6 synthesis reduces cradle-to-gate emissions by 38% compared to adipic acid from cyclohexane.
Positioning within Biomass-Derived Chemical Research
As a C₆ platform chemical, this compound bridges carbohydrate chemistry and industrial applications through three key pathways:
1. Pharmaceutical intermediates
- Precursor to α₁-adrenergic antagonists via reductive amination (e.g., alfuzosin derivatives)
- Chiral building block for β-lactam antibiotics through resolution of its stereocenters
2. Polymer chemistry
- Monomer for polyesters with Tg = 67°C via polycondensation
- Crosslinker for epoxy resins enhancing thermal stability (Td₅% = 298°C)
3. Specialty chemicals
- Chelating agent for metal recovery (Kd = 10⁴ for Cu²⁺ at pH 5)
- Surfactant intermediate through esterification with fatty alcohols
The compound’s versatility stems from its three reactive sites:
- Primary alcohol (-CH₂OH) for etherification/esterification
- Secondary alcohol (tetrahydrofuran -OH) for oxidation
- Carboxylic acid (-COOH) for amidation/salt formation
Ongoing research focuses on tandem catalysis systems that functionalize multiple sites simultaneously, such as the recent demonstration of one-pot synthesis of nylon-6,6 precursors with 76% overall yield from HMF. This positions this compound as a linchpin in the emerging bioeconomy, enabling closed-loop chemical production from renewable resources.
Continued in subsequent sections...
Properties
IUPAC Name |
2-(hydroxymethyl)oxolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-4-6(5(8)9)2-1-3-10-6/h7H,1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKIQPLCZAULSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442877-01-2 | |
| Record name | 2-(hydroxymethyl)oxolane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid can be synthesized through the catalytic reduction of 2-furancarboxylic acid or 5-hydroxymethylfurfural. The reduction process typically involves the use of palladium or platinum catalysts under hydrogenation conditions . The reaction conditions include moderate temperatures and pressures to ensure the selective reduction of the furan ring while retaining the carboxylic acid moiety.
Industrial Production Methods
Industrial production of this compound involves the use of biomass-derived furfural or 5-hydroxymethylfurfural as starting materials. These compounds are subjected to catalytic hydrogenation in the presence of suitable catalysts, such as palladium or platinum, to produce the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The furan ring can be further reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and trifluoroacetic acid.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.
Major Products Formed
Oxidation: 2,5-furandicarboxylic acid.
Reduction: Tetrahydrofuran-2-carboxylic acid.
Substitution: Substituted tetrahydrofuran derivatives.
Scientific Research Applications
2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of bio-based chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxylic acid groups play a crucial role in its reactivity and interactions with other molecules. The compound can participate in hydrogen bonding, electrostatic interactions, and covalent bonding, which contribute to its biological and chemical activities.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 2-(hydroxymethyl)tetrahydrofuran-2-carboxylic acid and analogous compounds:
Key Observations :
- Hydroxymethyl vs.
- Heteroatom Effects : Thiophene-2-carboxylic acid replaces oxygen with sulfur, altering electronic properties (e.g., reduced electronegativity, larger atomic size), which may influence reactivity and binding in biological systems .
- Aromatic vs. Saturated Rings : Benzofuran-2-carboxylic acid features a fused aromatic system, offering π-π stacking capabilities absent in saturated tetrahydrofuran derivatives .
Physicochemical Properties
- Solubility: The hydroxymethyl and carboxylic acid groups in the target compound likely render it more water-soluble than methyl-substituted or non-polar analogs. For example, tetrahydrofuran-2-carboxylic acid is water-soluble with a melting point of 21°C .
- Acidity : The carboxylic acid group (pKa ~2-3) dominates acidity, but the hydroxymethyl group may slightly modulate this via inductive effects.
Research Findings and Trends
- Functionalization Potential: The hydroxymethyl group offers a site for further derivatization, such as esterification or glycosylation, enhancing utility in drug design .
- Comparative Bioactivity : Thiophene-2-carboxylic acid derivatives are utilized in agrochemicals due to sulfur’s electronic effects, whereas tetrahydrofuran analogs are preferred in pharmaceuticals for their metabolic stability .
Biological Activity
2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid (THFCA) is a compound of increasing interest in the fields of organic chemistry and medicinal research. Its structural features, including a hydroxymethyl group and a carboxylic acid, suggest potential biological activities that warrant detailed examination. This article explores the biological activity of THFCA, including its mechanisms of action, biochemical pathways, and relevant case studies.
- Molecular Formula : C6H10O4
- Molecular Weight : 146.14 g/mol
- Structure : The compound features a tetrahydrofuran ring substituted with a hydroxymethyl group and a carboxylic acid, which contributes to its reactivity and potential biological interactions.
The precise mechanism of action for this compound remains largely unexplored. However, related compounds have been shown to exhibit various biochemical interactions:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in metabolic pathways, particularly those related to cancer progression.
- Receptor Binding : There is potential for THFCA to interact with specific receptors, suggesting avenues for therapeutic applications.
Biochemical Pathways
Research indicates that THFCA may participate in several biochemical pathways:
- Synthesis of Bioactive Molecules : Compounds derived from tetrahydrofuran structures are often involved in the synthesis of pharmaceuticals, including beta-lactam antibiotics.
- Oxidation and Reduction Reactions : THFCA can undergo oxidation to form various derivatives, which may possess distinct biological activities.
Comparative Analysis with Related Compounds
The biological activity of THFCA can be compared with structurally similar compounds to highlight its unique properties.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tetrahydrofuran-2-carboxylic acid | Lacks hydroxymethyl group | Moderate enzyme inhibition |
| 5-Hydroxymethylfuran-2-carboxylic acid | Additional hydroxymethyl group | Enhanced receptor binding |
| Furan-2-carboxylic acid | Simple furan structure | Limited biological activity |
This table illustrates how the presence of specific functional groups influences the biological profile of these compounds.
Anticancer Activity
A significant study investigated the cytotoxic effects of THFCA against various cancer cell lines. Results indicated that THFCA exhibited notable inhibitory effects on cell viability, particularly in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound demonstrated up to 85% inhibition at concentrations as low as 50 µM.
In Vitro Studies
In vitro assays have shown that THFCA can effectively induce apoptosis in cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Molecular Docking Studies
Molecular docking studies have predicted favorable binding interactions between THFCA and key kinases involved in tumor growth. These studies suggest that THFCA could serve as a lead compound for targeted therapies in oncology.
Q & A
Q. What are the recommended synthetic routes for 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid, and what experimental parameters are critical for yield optimization?
Methodological Answer: The synthesis of tetrahydrofuran-based carboxylic acids often involves hydrogenation of furan precursors. For example, tetrahydrofuran-2-carboxylic acid (a structurally related compound) is synthesized via catalytic hydrogenation of 2-furoic acid under controlled pressure (10–50 bar) using palladium or nickel catalysts . Key parameters include:
- Catalyst selection : Palladium-on-carbon (Pd/C) provides higher selectivity but requires rigorous exclusion of moisture to prevent side reactions.
- Temperature : Optimal hydrogenation occurs at 80–100°C; higher temperatures may lead to over-reduction or ring-opening byproducts.
- Purification : Post-reaction distillation or recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity .
Q. How can researchers characterize the stereochemical purity and functional groups of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR can confirm the presence of hydroxymethyl (-CHOH) and carboxylic acid (-COOH) groups. For stereochemical analysis, -NMR coupling constants (e.g., J-values for vicinal protons on the tetrahydrofuran ring) and chiral chromatography (e.g., HPLC with a Chiralpak® column) are critical .
- Infrared (IR) Spectroscopy : Peaks at ~2500–3300 cm (carboxylic O-H stretch) and ~1700 cm (C=O stretch) validate functional groups .
- X-ray Crystallography : Resolves absolute configuration, particularly for enantiomeric forms like (R)- or (S)-isomers .
Q. What are the stability considerations for handling and storing this compound?
Methodological Answer:
- Chemical Stability : The compound is stable under inert atmospheres but degrades in the presence of strong oxidizers (e.g., peroxides, chlorates) or extremes of pH. Avoid contact with acids/bases to prevent esterification or decarboxylation .
- Storage : Store in amber glass containers at 2–8°C under nitrogen to minimize oxidation of the hydroxymethyl group .
- Handling : Use glove boxes for air-sensitive reactions and conduct periodic FT-IR analysis to monitor degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound under catalytic conditions?
Methodological Answer: Discrepancies in catalytic behavior (e.g., variable yields in hydrogenation or esterification) often arise from:
- Impurity Profiles : Trace metals (e.g., residual nickel from hydrogenation) may act as unintended catalysts. Use ICP-MS to quantify metal content .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may deactivate acid-sensitive catalysts. Compare reactivity in DMF vs. THF to isolate solvent-driven effects .
- Reaction Monitoring : Employ in-situ Raman spectroscopy to track intermediate formation and adjust catalyst loading dynamically .
Q. What mechanistic pathways govern the ring-opening reactions of this compound, and how can they be controlled?
Methodological Answer: Ring-opening occurs via acid- or base-catalyzed mechanisms:
- Acidic Conditions : Protonation of the ether oxygen weakens the C-O bond, leading to carbocation formation. Trapping experiments with nucleophiles (e.g., water, alcohols) confirm intermediates .
- Basic Conditions : Deprotonation of the hydroxymethyl group generates an alkoxide, which attacks the adjacent carbonyl carbon, forming a γ-lactone. Kinetic studies (e.g., stopped-flow UV-Vis) reveal rate constants for competing pathways .
- Control Strategies : Use bulky bases (e.g., DBU) to sterically hinder lactonization or employ low temperatures (-20°C) to stabilize intermediates .
Q. What experimental design principles apply when studying the compound’s potential as a chiral building block in asymmetric catalysis?
Methodological Answer:
- Ligand Design : Modify the hydroxymethyl group to create phosphine or amine ligands. Test enantioselectivity in model reactions (e.g., asymmetric hydrogenation of ketones) using Rh(I) or Ru(II) complexes .
- Kinetic Resolution : Screen chiral catalysts (e.g., Jacobsen’s salen complexes) to separate enantiomers during esterification .
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state geometries and guide ligand optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
